Whitepaper: Structural Elucidation and Crystallographic Profiling of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Whitepaper: Structural Elucidation and Crystallographic Profiling of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Executive Summary & Rationale
The compound 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1171398-63-2) is a highly sterically hindered, functionalized pyrazole derivative widely utilized as a building block in medicinal chemistry and agrochemical development[1]. With a molecular formula of C11H16N2O2 and a monoisotopic mass of 208.12 Da[2], it presents a unique structural dichotomy: a highly lipophilic, sterically demanding region (the N1 tert-butyl and C5 cyclopropyl groups) juxtaposed with a polar, hydrogen-bonding capable C3 carboxylic acid.
Currently, there is no definitive literature data available for the single-crystal X-ray diffraction (SCXRD) structure of this specific compound[2]. This technical guide provides a comprehensive, predictive, and actionable workflow for the crystallization, X-ray structural elucidation, and computational validation of this molecule. By establishing a self-validating crystallographic protocol, researchers can accurately map its 3D conformation, which is critical for structure-based drug design (SBDD) and understanding its thermodynamic stability.
Structural Drivers & Packing Dynamics
To successfully crystallize and analyze this compound, one must understand the causality behind its molecular interactions. The crystal packing is dictated by three primary forces:
-
The R22(8) Hydrogen Bonding Motif: Pyrazole-3-carboxylic acids exhibit a strong thermodynamic preference to form centrosymmetric dimers via their carboxylic acid groups. This O-H···O interaction is the primary driver of lattice assembly[3].
-
Steric Shielding (N1 tert-butyl): The bulky tert-butyl group prevents intermolecular π−π stacking of the pyrazole cores. Furthermore, it is highly susceptible to thermal rotational disorder at room temperature.
-
Conformational Rigidity (C5 cyclopropyl): To minimize steric clash with the adjacent tert-butyl group, the cyclopropyl ring is forced out of the pyrazole plane, dictating the overall molecular volume and interlocking mechanism within the crystal lattice.
Caption: Structural drivers influencing the crystal packing of the target pyrazole derivative.
Based on analogous structures such as 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, which crystallizes in the triclinic P1ˉ space group[4], and 4-chloro-1H-pyrazole-3-carboxylic acid, which adopts a monoclinic lattice[3], we can establish the following predictive crystallographic profile.
Table 1: Predicted Crystallographic Data
| Parameter | Anticipated Value / Range | Justification & Causality |
| Chemical Formula | C11H16N2O2 | Standard composition for CAS 1171398-63-2[2]. |
| Formula Weight | 208.26 g/mol | Derived from monoisotopic mass[5]. |
| Crystal System | Triclinic or Monoclinic | Achiral molecules forming robust dimers overwhelmingly prefer centrosymmetric systems[4]. |
| Space Group | P1ˉ or P21/c | Maximizes packing efficiency for the bulky tert-butyl groups while allowing inversion-center dimers[4]. |
| Data Collection Temp. | 100(2) K | Critical: Required to freeze the rotation of the N1 tert-butyl group and resolve atomic positions accurately. |
| Z (Molecules/unit cell) | 2 (for P1ˉ ) or 4 (for P21/c ) | Standard asymmetric unit (Z'=1) containing one monomer; the dimer is generated by symmetry operations. |
Experimental Methodologies
Crystallization Strategy: Vapor Diffusion
Highly alkylated pyrazoles often suffer from "oiling out" (liquid-liquid phase separation) when subjected to standard slow evaporation. To ensure the nucleation of diffraction-quality single crystals, a vapor diffusion protocol is mandated. The compound should be protected from moisture and handled under inert conditions prior to dissolution[1].
Step-by-Step Protocol:
-
Solvent Selection: Dissolve 10 mg of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner glass vial.
-
Anti-Solvent Selection: Place 3 mL of a volatile anti-solvent (e.g., n-Hexane or n-Pentane) into a larger 20 mL outer scintillation vial.
-
Assembly: Carefully place the un-capped 2 mL vial inside the 20 mL vial.
-
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free environment at a constant temperature (e.g., 20 °C).
-
Harvesting: Over 3–7 days, the anti-solvent will slowly diffuse into the inner vial, gently lowering the solubility and inducing supersaturation. Harvest the resulting block-like crystals suspended in Paratone-N oil to prevent degradation.
Caption: Vapor diffusion crystallization workflow for lipophilic pyrazole derivatives.
SCXRD Data Acquisition and Refinement
To ensure scientific integrity, the data collection and refinement process must be a self-validating system.
Step-by-Step Protocol:
-
Mounting: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using cryo-oil.
-
Data Collection: Transfer immediately to a diffractometer equipped with a Photon detector and a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source. Maintain the crystal at 100 K using an open-flow nitrogen cryostat.
-
Integration: Process the raw frame data using software such as APEX4 or CrysAlisPro. Apply multi-scan absorption corrections (SADABS).
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy atoms (O, N, C) will be readily located.
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3].
-
Self-Validation Check: Ensure the final R1 value is < 0.05 and wR2 is < 0.15. The Goodness-of-Fit (GooF) should be approximately 1.00.
-
Hydrogen Treatment: Locate the carboxylic acid proton in the difference Fourier map and refine it freely to confirm the O-H···O hydrogen bond geometry. Place all other aliphatic protons in calculated positions using a riding model.
-
Caption: SCXRD data processing pipeline from raw frame collection to structural validation.
Computational Validation (DFT)
Experimental X-ray data should be cross-validated using Density Functional Theory (DFT) to confirm that the observed crystal packing represents a global thermodynamic minimum rather than a kinetic artifact.
Following methodologies established for similar pyrazole-3-carboxylic acids[4], the molecular geometry and vibrational frequencies of both the monomeric and dimeric forms should be optimized using the B3LYP/6-311G(d,p) level of theory.
-
Causality of DFT usage: In the gas-phase DFT optimization, the R22(8) dimer will show a massive stabilization energy (typically > 15 kcal/mol) compared to two isolated monomers, validating the experimental observation of the dimer in the solid state[4].
-
Furthermore, a relaxed potential energy surface (PES) scan of the C(pyrazole)-C(cyclopropyl) dihedral angle will confirm the degree of steric strain induced by the adjacent tert-butyl group, directly correlating with the torsion angles observed in the .cif file.
References
-
PubChemLite - 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid Source: PubChem / uni.lu URL:[Link]
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 Source: Zeitschrift für Kristallographie - New Crystal Structures URL:[Link]
-
Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]
Sources
- 1. CAS No. 1171398-63-2 Specifications | Ambeed [ambeed.com]
- 2. PubChemLite - 1-tert-butyl-5-cyclopropyl-1h-pyrazole-3-carboxylic acid (C11H16N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - FUNQZOVOKMSSEJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
